molecular formula C10H15NO2S B1415879 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine CAS No. 2009560-54-5

1-(Cyclopropanesulfonyl)-4-ethynylpiperidine

Cat. No. B1415879
CAS RN: 2009560-54-5
M. Wt: 213.3 g/mol
InChI Key: ZIWHDIALVSLKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanesulfonyl chloride is a compound used in the synthesis of various derivatives . It’s an organic compound with the molecular formula C3H5ClO2S . It’s used as a building block in the preparation of potent inhibitors .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • Cyclopropanone derivatives, closely related to 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine, have been synthesized and used to react with terminal acetylenes and disubstituted amines to create 1-alkynyl cyclopropylamines, demonstrating their utility in chemical synthesis (Liu, An, Jiang, & Chen, 2008).
  • Antibacterial Applications :

    • A study on 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which are structurally related to 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine, revealed their potential as antibacterial agents. These compounds, having sulfinyl or sulfonyl groups, showed promising results in the synthesis of antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
  • Biological Activity in Natural Products :

    • Research on the enzymatic chemistry of cyclopropane, a core component of 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine, and similar compounds has shown that they are found in a variety of natural products with significant antibiotic and antitumor properties. This demonstrates their potential in the development of pharmacologically active compounds (Thibodeaux, Chang, & Liu, 2012).
  • Applications in Organic Synthesis :

    • Studies have also shown that compounds like 1-(Cyclopropanesulfonyl)-4-ethynylpiperidine can be used in organic synthesis, such as in the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, highlighting their utility in creating structurally complex and potentially biologically active molecules (Shibue & Fukuda, 2014).

properties

IUPAC Name

1-cyclopropylsulfonyl-4-ethynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-9-5-7-11(8-6-9)14(12,13)10-3-4-10/h1,9-10H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHDIALVSLKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-ethynylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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